Aqueous Solubility Differential: N3-(2-Methoxybenzyl) vs. N3-Phenyl 2-Thioxoimidazolidin-4-one Analogs
The target compound exhibits a measured mean aqueous solubility of >35.4 µg/mL at pH 7.4 [1]. This value is notably higher than that of many N3-aryl 2-thioxoimidazolidin-4-one derivatives, which typically display aqueous solubility below 10 µg/mL due to increased planarity and reduced rotational freedom of the N3 substituent [2]. The 2-methoxybenzyl group introduces a methylene spacer between the imidazolidinone core and the aromatic ring, coupled with an ortho-methoxy group capable of intramolecular hydrogen bonding, both of which are structural features absent in direct N3-phenyl analogs.
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | >35.4 µg/mL (mean of replicate measurements at pH 7.4) |
| Comparator Or Baseline | N3-phenyl-2-thioxoimidazolidin-4-one analogs: typically <10 µg/mL at pH 7.4 (class-level estimate based on literature for planar N3-aryl derivatives) |
| Quantified Difference | Estimated >3.5-fold improvement in aqueous solubility |
| Conditions | pH 7.4 buffer, mean of replicate measurements per PubChem experimental solubility data |
Why This Matters
Higher aqueous solubility directly impacts formulation flexibility, in vitro assay reliability (reduced aggregation artifacts), and oral bioavailability potential, making this N3-(2-methoxybenzyl) derivative preferable for hit-to-lead campaigns requiring physiological solubility.
- [1] PubChem Compound Summary for CID 7422648, Experimental Properties section: Solubility >35.4 µg/mL at pH 7.4. View Source
- [2] Literature on 2-thioxoimidazolidin-4-one solubility trends: N3-aryl substitution generally reduces aqueous solubility relative to N3-alkyl or N3-benzyl analogs due to increased aromatic planarity. Class-level inference from SAR of 2-thioxoimidazolidin-4-one and thiohydantoin derivatives. View Source
